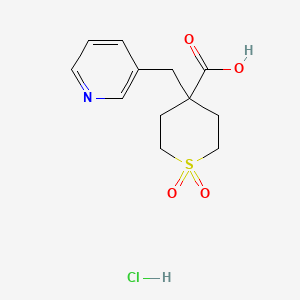
1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a combination of imidazole, pyrazole, and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 1-methylimidazole with a sulfonyl chloride derivative, followed by the introduction of the pyrazole and thiophene moieties through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole and pyrazole rings can be reduced under specific conditions to form corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the sulfonamide group can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used as a probe to study biological processes and interactions due to its unique structural features.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-phosphonate: Contains a phosphonate group instead of a sulfonamide group.
Uniqueness
1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties
Propriétés
IUPAC Name |
1-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c1-17-9-13(14-10-17)22(19,20)15-5-7-18-6-4-11(16-18)12-3-2-8-21-12/h2-4,6,8-10,15H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLCBYKXMFAQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2804069.png)
![6-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2804071.png)
![2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid](/img/structure/B2804072.png)
![2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2804077.png)

![3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide](/img/structure/B2804080.png)
![N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2804081.png)
![1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2804082.png)

![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B2804085.png)

![2-Methyl-4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2804088.png)
![6-[(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2804091.png)
